molecular formula C8H15N3O3 B584570 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,cis-(9CI) CAS No. 149049-86-5

2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,cis-(9CI)

Cat. No.: B584570
CAS No.: 149049-86-5
M. Wt: 201.22 g/mol
InChI Key: GBIQIEPKEKXDHE-RITPCOANSA-N
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Description

2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,cis-(9CI) is a complex organic compound with the molecular formula C8H15N3O3 and a molar mass of 201.22 g/mol . This compound is characterized by its pyridine ring structure, which is substituted with various functional groups, including an ethoxy group, a nitro group, and a methyl group. The cis configuration of the compound indicates the specific spatial arrangement of these substituents.

Preparation Methods

The synthesis of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,cis-(9CI) involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the ethoxy, nitro, and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the correct configuration and high yield of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,cis-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,cis-(9CI) involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methyl groups may also influence the compound’s activity by affecting its solubility and ability to penetrate biological membranes .

Properties

CAS No.

149049-86-5

Molecular Formula

C8H15N3O3

Molecular Weight

201.22 g/mol

IUPAC Name

(2S,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine

InChI

InChI=1S/C8H15N3O3/c1-3-14-6-4-5(2)7(11(12)13)8(9)10-6/h5-6,10H,3-4,9H2,1-2H3/t5-,6+/m1/s1

InChI Key

GBIQIEPKEKXDHE-RITPCOANSA-N

SMILES

CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C

Isomeric SMILES

CCO[C@H]1C[C@H](C(=C(N1)N)[N+](=O)[O-])C

Canonical SMILES

CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C

Synonyms

2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,cis-(9CI)

Origin of Product

United States

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